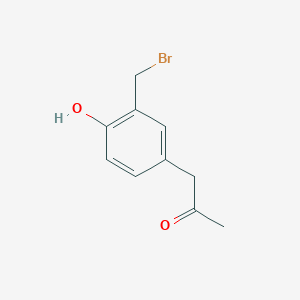
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfonyl group at position 4, and a triphenylmethyl group at position 1. These substitutions confer unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Another approach involves the use of Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis. This method is efficient and provides high yields of the desired imidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler imidazole derivatives.
Substitution: The methyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce simpler imidazole compounds.
Scientific Research Applications
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-METHYLSULFONYL-1-(PHENYLMETHYL)IMIDAZOLE
- 2-METHYL-4-METHYLSULFONYL-1-(BENZYL)IMIDAZOLE
- 2-METHYL-4-METHYLSULFONYL-1-(NAPHTHYL)IMIDAZOLE
Uniqueness
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C24H22N2O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-methyl-4-methylsulfonyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2O2S/c1-19-25-23(29(2,27)28)18-26(19)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1-2H3 |
InChI Key |
IILJSZAZFFYXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


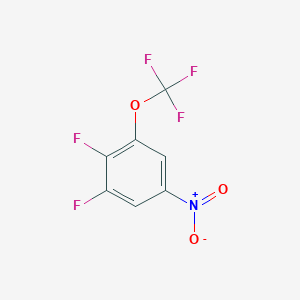
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)

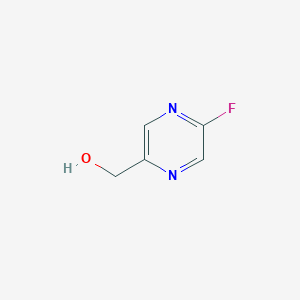


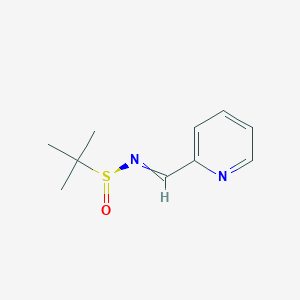
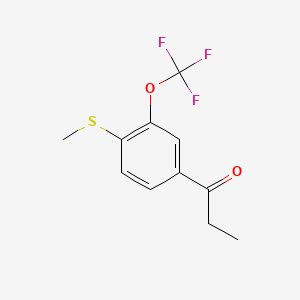




![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
